molecular formula C26H26N2O3 B299452 N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

Cat. No. B299452
M. Wt: 414.5 g/mol
InChI Key: MFDGPIJBWKPLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPM-1001 and has been studied for its potential as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines in macrophages, which suggests that it may have anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro, which suggests that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties. This makes it a potentially useful compound for studying these conditions in vitro. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide. One direction is to further investigate the mechanism of action and identify specific targets that the compound interacts with. Another direction is to study the compound in animal models to determine its efficacy and safety in vivo. Additionally, the compound could be modified to improve its potency and selectivity for specific targets. Finally, the compound could be tested in clinical trials to determine its potential as a therapeutic agent for inflammatory conditions and cancer.

Synthesis Methods

The synthesis of N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide involves the reaction of diphenylmethanol with 2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, it was found to inhibit the production of inflammatory cytokines in macrophages, which suggests that it may have anti-inflammatory properties. In another study, it was found to inhibit the growth of cancer cells in vitro, which suggests that it may have anti-cancer properties.

properties

Product Name

N-(diphenylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-benzhydryl-2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzamide

InChI

InChI=1S/C26H26N2O3/c29-24(28-17-9-10-18-28)19-31-23-16-8-7-15-22(23)26(30)27-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-8,11-16,25H,9-10,17-19H2,(H,27,30)

InChI Key

MFDGPIJBWKPLSK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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